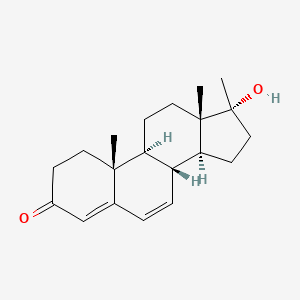

17beta-Methyl-6,7-dehydrotestosterone

Description

Contextualization within Androgen and Anabolic Steroid Chemical Biology

Androgens are a class of hormones that serve as the primary regulators of male reproductive development and secondary sexual characteristics. Testosterone (B1683101), first isolated and synthesized in 1935, is the principal endogenous androgen in males. swolverine.comresearchgate.net Anabolic-androgenic steroids (AAS) are synthetic derivatives of testosterone. researchgate.netwikipedia.org The fundamental mechanism of action for both endogenous and synthetic androgens involves binding to and activating the androgen receptor (AR), a protein found in various tissues, including skeletal muscle, prostate, and the central nervous system. wikipedia.orgresearchgate.net This interaction triggers a cascade of cellular events, primarily the modulation of gene expression, which results in the physiological effects associated with these hormones. wikipedia.org

The effects of AAS are broadly categorized as anabolic (promoting protein synthesis and muscle growth) and androgenic (promoting masculinization). acs.org A central goal in the chemical biology of AAS has been to dissociate these two effects—to create compounds with high anabolic potency and minimal androgenic activity. nih.gov 17α-methyltestosterone was one of the first commercially available synthetic AAS, developed to be effective when administered orally. swolverine.com Its metabolite, 17α-methyl-6,7-dehydrotestosterone (also known as 6-ene-epimethyltestosterone), is of significant interest in research, particularly in the fields of drug metabolism and anti-doping, as its presence can indicate the use of its parent compound. nih.gov

Evolution of Steroidal Structural Modifications in Research

The history of steroid research is marked by a systematic effort to alter the basic testosterone structure to achieve more desirable therapeutic profiles. swolverine.comresearchgate.net Following the initial synthesis of testosterone, chemists began to explore how specific structural changes could influence a compound's activity, metabolic stability, and ratio of anabolic to androgenic effects. nih.govswolverine.com

These modifications can be grouped into several key strategies:

Modification at C17: The most significant early modification was the introduction of an alkyl group, typically a methyl group, at the C17α position. nih.gov This change prevents the rapid hepatic metabolism that inactivates testosterone, rendering the steroid orally active. hres.cahres.ca Another strategy at this position is the esterification of the 17β-hydroxyl group, which makes the compound more lipid-soluble and creates a longer-acting depot when injected intramuscularly. researchgate.net

Ring Structure Alterations: Modifications to the A, B, C, or D rings of the steroid nucleus have been extensively explored to fine-tune biological activity. nih.gov These changes can influence how the steroid binds to the androgen receptor, its susceptibility to enzymatic breakdown, and its conversion to other hormones like estrogens via the aromatase enzyme. nih.govwikipedia.org For example, removing the C19 methyl group creates the 19-nortestosterone series (e.g., Nandrolone), which often exhibits a more favorable anabolic-to-androgenic ratio. nih.gov

This evolutionary process, driven by the need for compounds with improved properties, has produced a vast library of synthetic steroids, each with a unique biological and pharmacokinetic profile. swolverine.comacs.org

Table 1: Impact of Key Structural Modifications on Steroid Properties

| Structural Modification | Primary Purpose | Effect on Oral Bioavailability | Effect on Metabolism | Example Compound |

|---|---|---|---|---|

| 17α-Alkylation | Improve oral activity | Significantly Increased | Hinders hepatic oxidation of 17β-OH group nih.gov | 17α-Methyltestosterone swolverine.com |

| 17β-Esterification | Prolong duration of action (intramuscular) | Not applicable (for injection) | Slows release from injection site | Testosterone Enanthate hres.ca |

| Ring Unsaturation (e.g., C6-C7) | Alter receptor binding and metabolism | Variable | Can create novel metabolic pathways nih.gov | 17α-Methyl-6,7-dehydrotestosterone nih.gov |

| Removal of C19-Methyl | Increase anabolic-to-androgenic ratio | Unchanged | Alters receptor affinity and aromatization | Nandrolone nih.gov |

Academic Significance of C6,7-Dehydro Unsaturation in Steroidal Frameworks

The introduction of a double bond (unsaturation) into the steroid nucleus is a powerful tool for modifying biological activity. The presence of a C6-C7 double bond, creating a C6,7-dehydro or Δ⁶ steroid, has specific academic and research significance.

Metabolic studies have identified that the formation of a C6-C7 double bond is a metabolic pathway for 17α-methyltestosterone. Specifically, research has detected a dehydrogenated metabolite confirmed to be 6-ene-epimethyltestosterone. nih.gov The term "epi" suggests a change in the stereochemistry at C17, a known metabolic transformation for 17α-methyl steroids. nih.gov The existence of this pathway is crucial for understanding the full metabolic fate of the parent steroid and for developing comprehensive analytical methods for its detection. nih.govrsc.org

From a chemical biology perspective, introducing unsaturation into the B-ring, as seen in a C6,7-dehydro compound, alters the molecule's conformation. The steroid backbone is no longer fully saturated in that region, leading to a flatter, more rigid B-ring. This change in three-dimensional geometry can significantly impact how the molecule interacts with the ligand-binding domain of the androgen receptor, potentially altering its binding affinity and the subsequent biological response. wikipedia.org

The importance of unsaturation in this region of the steroid nucleus is well-established in other contexts. For instance, 7-dehydrocholesterol (B119134) contains a Δ⁵,⁷-diene system in its B-ring, which is not only critical for its conversion to vitamin D3 but also makes it highly susceptible to oxidation, a property with significant biological implications in conditions like Smith-Lemli-Opitz syndrome. nih.govnih.govacs.org While a C6,7-dehydro system is different from a C5,7-diene, the principle remains: unsaturation in the B-ring is a key determinant of a steroid's chemical reactivity and biological function. Therefore, the study of compounds like 17α-methyl-6,7-dehydrotestosterone provides valuable insights into structure-activity relationships and the metabolic transformations of synthetic androgens.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1202171-72-9 |

|---|---|

Molecular Formula |

C20H28O2 |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13,17-trimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C20H28O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h4-5,12,15-17,22H,6-11H2,1-3H3/t15-,16+,17+,18+,19+,20-/m1/s1 |

InChI Key |

BRQAXEKVGOTNJM-MPRNQXESSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C)O)C |

Canonical SMILES |

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(C)O)C |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies

Synthetic Pathways to 17beta-Methyl-6,7-dehydrotestosterone

The synthesis of this compound is not a trivial process and can be conceptualized through pathways that either introduce the 6,7-double bond onto a pre-existing 17-methylated steroid framework or, alternatively, perform the C-17 methylation on a steroid that already contains the 6,7-dehydro feature.

The synthesis of this target molecule relies on the availability of specific foundational steroids. The selection of the precursor is critical as it dictates the subsequent synthetic steps. Key precursors include androstenedione (B190577), dehydroepiandrosterone (B1670201) (DHEA), and 17α-methyltestosterone.

Androstenedione serves as a fundamental precursor which can be converted into 6-dehydrotestosterone (B1222961) through microbial transformation. nih.gov For instance, the fungus Curvularia lunata has been shown to produce 6-dehydrotestosterone from androstenedione. nih.gov Subsequent chemical methylation at the C-17 position would be required to yield the final product.

Dehydroepiandrosterone (DHEA) is another viable starting material. Fungal biotransformation of DHEA using organisms like Phellinus igniarius can introduce the 6,7-double bond, yielding 17β-hydroxyandrost-4,6-dien-3-one (6-dehydrotestosterone). researchgate.net Similar to the pathway from androstenedione, a subsequent 17α-methylation step would be necessary.

17α-Methyltestosterone, a synthetic 17α-methylated derivative of testosterone (B1683101), represents a more direct precursor. researchgate.netnih.govwikipedia.org Starting with this compound, the primary remaining challenge is the introduction of the 6,7-double bond. This approach leverages a readily available synthetic steroid, focusing the synthetic effort on the dehydrogenation step. google.com

Table 1: Key Steroidal Precursors and Their Transformation Pathways

| Precursor | Intermediate | Key Transformation Step | Final Product |

|---|---|---|---|

| Androstenedione | 6-Dehydrotestosterone | 1. Microbial 6,7-dehydrogenation nih.gov 2. C-17 reduction & 17α-methylation | This compound |

| Dehydroepiandrosterone (DHEA) | 6-Dehydrotestosterone | 1. Microbial 6,7-dehydrogenation researchgate.net 2. C-17 methylation | This compound |

Stereoselectivity is paramount in steroid synthesis, particularly concerning the stereochemistry at the C-17 position. The synthesis of 17α-methyltestosterone itself involves the stereoselective addition of a methyl group to the 17-keto precursor. The reduction of a 17-keto group typically yields a 17β-hydroxyl group, and subsequent reactions must maintain or selectively create the desired stereoisomer. For instance, the synthesis of 17β-methyl-5β-androstane-3α,17α-diol starting from epi-methyltestosterone involves a stereoselective reduction of the A-ring followed by the reduction of the 3-keto group, demonstrating the fine control required in steroid modifications. nih.gov The synthesis of methyl spongoate from pregnenolone (B344588) acetate (B1210297), achieved in 14 steps, further highlights the complexity and importance of stereoselective control throughout a multi-step steroid synthesis. researchgate.net

The introduction of the double bond between C-6 and C-7 is a critical transformation. Both microbiological and chemical methods have been explored for this purpose.

Microbiological Dehydrogenation: A notable approach involves the use of fungal cultures. Several fungal strains have been identified that are capable of dehydrogenating the B-ring of steroids at the C-6 and C-7 positions, a transformation not commonly reported before these findings. nih.gov Fungi such as Curvularia lunata and Absidia coerulea can convert androstenedione into 6-dehydroandrostenedione, while C. lunata also produces 6-dehydrotestosterone. nih.gov Similarly, Phellinus igniarius has been shown to perform 6(7)-dehydrogenation on DHEA. researchgate.net

Chemical Dehydrogenation: Chemical methods provide an alternative to biotransformation. A patented process describes the dehydrogenation of steroids, including 17α-methyl-testosterone, using selenium dioxide in the presence of mercury. google.com Another established chemical route to introduce a 5,7-diene system, which is structurally related, involves a bromination-dehydrobromination sequence. researchgate.net This method, often starting from a Δ⁵-steroid, provides a purely chemical pathway to the conjugated diene system. A patent for synthesizing 7-hydroxy steroid compounds also outlines a process that begins with a 6,7-position dehydrogenation step. google.com

Table 2: Comparison of 6,7-Dehydrogenation Methods

| Method Type | Reagent/Organism | Substrate Example | Key Feature | Reference |

|---|---|---|---|---|

| Microbiological | Curvularia lunata | Androstenedione | Specific B-ring dehydrogenation | nih.gov |

| Microbiological | Phellinus igniarius | DHEA | 6(7)-dehydrogenation capability | researchgate.net |

| Chemical | Selenium Dioxide / Mercury | 17α-Methyltestosterone | Direct dehydrogenation of saturated B-ring | google.com |

Structural Modifications and Analogues Synthesis of this compound

Beyond its synthesis, the scaffold of this compound is amenable to further structural modifications to create novel analogues. These modifications typically target the C-17 position or the A-ring and its associated C-3 carbonyl group.

The 17α-methyl group is a defining feature of the parent compound, introduced to sterically hinder the oxidation of the 17β-hydroxyl group, which enhances metabolic stability. researchgate.netnih.gov This concept of C-17 derivatization can be expanded to synthesize a variety of analogues.

For example, a diversity-oriented synthesis approach has been used to functionalize 17-ethynyl-17-hydroxysteroids. d-nb.info This involves a one-pot reaction sequence of ring-closing enyne metathesis (RCEYM) and a Diels-Alder reaction to attach non-steroidal spirocyclic moieties at the C-17 position, creating complex "17-spirosteroids". d-nb.info While this specific reaction starts with a 17-ethynyl group, it illustrates the potential for creating complex three-dimensional structures originating from the C-17 position. Other modifications include the synthesis of 17β-O-hemisuccinates, which can be achieved via acylation, to introduce linker groups for immunoanalytical purposes. nih.gov

The A-ring and the C-3 carbonyl group are common sites for structural modification in steroids to alter their biological properties. Research on dihydrotestosterone (B1667394) (DHT), a structurally related steroid, provides a template for potential modifications to the this compound framework.

One strategy involves the regioselective modification of the A-ring through Claisen-Schmidt condensation of the C-3 ketone with various (hetero)aromatic aldehydes. nih.gov This reaction yields 2-arylidene derivatives. These α,β-unsaturated ketone intermediates can then undergo heterocyclization with reagents like 3-aminopyrazoles or 3-amino-1,2,4-triazole to afford A-ring-fused azolopyrimidine systems. nih.gov Depending on the substituents, these can be further oxidized to create stable pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines, fundamentally altering the structure and properties of the steroid A-ring. nih.gov

Strategic Alterations within the B-Ring

The B-ring of the steroid nucleus, while often less reactive than the A-ring, presents unique opportunities for structural modification. These changes can significantly influence the molecule's conformation, electronic properties, and ultimately, its biological activity. For a compound like this compound, which already possesses unsaturation between C6 and C7, further modifications to this ring can be explored to fine-tune its interaction with the androgen receptor or other biological targets.

One key strategy involves the further introduction of unsaturation. For instance, the conversion of a Δ⁴-3-one system to a Δ⁴,⁶-diene-3-one system is a common modification in steroid chemistry. researchgate.net While this compound already has a C6-C7 double bond, creating additional conjugated systems, such as a 1,4,6-trien-3-one structure, can be achieved through dehydrogenation using reagents like 2,3,5,6-tetrachloro-1,4-benzoquinone (chloranil). nih.gov Such modifications dramatically alter the planarity and electronic distribution of the A and B rings.

Another significant alteration is the formation of novel ring structures fused to the B-ring. Cyclopropanation, the formation of a three-membered ring, is a powerful tool in synthetic organic chemistry. wikipedia.org The Simmons-Smith reaction, using a carbenoid reagent like iodomethylzinc iodide, can react with enol ethers of ketones, a potential route for modifying the B-ring of a steroidal precursor. cdnsciencepub.com The creation of a cyclopropane (B1198618) ring fused to the B-ring, for example at the C6-C7 position, would drastically alter the steroid's topology, potentially influencing receptor binding and metabolic stability. Research on other androstanes has demonstrated the formation of 6α,7α-cyclopropano derivatives. nih.gov Similarly, the synthesis of steroids containing a cyclobutane (B1203170) fragment within the AB-ring moiety has been reported, creating a novel class of steroidal structures. nih.gov

Aromatization of the B-ring is a more drastic modification that leads to a class of compounds known as mono-aromatic B-ring steroids. These are rare but have been synthesized by certain fungi and found in geological sediments. nih.gov Their synthesis in a laboratory setting would represent a significant structural departure from the classic androgen scaffold and could lead to compounds with entirely new pharmacological profiles, potentially including anti-HIV activity as seen in some naturally occurring examples. nih.gov

Finally, the introduction of substituents at various positions on the B-ring offers a more subtle approach to modification. The C-7 position, adjacent to the existing double bond in this compound, is a prime target. Substitution at the 7α-position is generally well-tolerated and can enhance androgenic activity, while 7β-substitution often leads to a decrease in activity. taylorandfrancis.com

Table 1: Examples of B-Ring Alteration Strategies in Steroids

| Modification Strategy | Example Reaction/Reagent | Resulting Structure | Potential Impact | Reference |

|---|---|---|---|---|

| Additional Unsaturation | Dehydrogenation with chloranil | 1,4,6-trien-3-one | Altered planarity and electronics | nih.gov |

| Cyclopropanation | Simmons-Smith reagent | Fused cyclopropane ring | Altered molecular topology | cdnsciencepub.com |

| Aromatization | Fungal biosynthesis/Synthetic routes | Aromatic B-ring | Novel pharmacological profiles | nih.gov |

| C-7 Substitution | Various synthetic methods | 7α/β-substituted derivatives | Modulation of androgenic activity | taylorandfrancis.com |

| Cyclobutane Formation | Multi-step synthesis from seco-steroids | Fused cyclobutane ring | Novel steroid skeleton conformation | nih.gov |

Introduction of Heteroatoms or Specific Functional Groups for Research Probes

The incorporation of heteroatoms (atoms other than carbon and hydrogen, such as oxygen, nitrogen, or sulfur) or specific functional groups into the steroid nucleus is a critical strategy for developing research probes. taylorandfrancis.comnih.gov These probes are invaluable tools for studying receptor-ligand interactions, mapping binding sites, and elucidating mechanisms of action.

A prominent strategy involves the introduction of a cyano (-C≡N) group. The cyano group is a potent hydrogen bond acceptor and its introduction can significantly alter binding affinity and selectivity. An intriguing series of cyanosteroids with the cyano group at the C-7 position of the B-ring has been synthesized and shown to possess a range of hormone-like properties, including anti-androgenic effects. nih.gov The synthesis of a 6-cyano derivative of a tetrahydroisoquinoline was also noted for its utility in developing selective receptor antagonists. nih.gov For this compound, the introduction of a cyano group at C-6 or another B-ring position could yield valuable probes for studying the androgen receptor.

Another powerful approach is the construction of heterocyclic rings fused to the steroid skeleton. The synthesis of pyridosteroids, where a pyridine (B92270) ring (containing a nitrogen atom) is annulated to the steroid nucleus, has been reported. nih.gov Multicomponent reactions involving ketosteroids, aldehydes, and ammonium (B1175870) acetate can yield pyridines fused to the B-ring. nih.gov These heterocyclic derivatives can serve as scaffolds for further functionalization and can introduce new interaction points with target proteins. The synthesis of androgens with three heteroatoms in the A-ring has been described, highlighting the feasibility of incorporating multiple non-carbon atoms to modulate biological activity. nih.gov

Functional groups can also be introduced to serve as labels or reactive handles. For example, the incorporation of a ferrocenyl group into androgenic compounds opens up possibilities for developing targeted therapies. nih.gov Oximes, formed by the condensation of ketones with hydroxylamine (B1172632) derivatives, are another functional group used to create steroidal derivatives with a wide array of pharmacological properties. mdpi.com The ketone at C-3 in a precursor to this compound would be a prime site for such a modification. These functionalized steroids are crucial for developing assays, such as radioimmunoassays, and for structure-activity relationship (SAR) studies. researchgate.net The development of steroidal derivatives that inhibit key enzymes like aromatase often relies on the strategic placement of specific functional groups. nih.govresearchgate.net

The ultimate goal of introducing these groups is often to create selective androgen receptor modulators (SARMs) or specific probes for the androgen receptor (AR). nih.gov The AR is a ligand-dependent transcription factor that mediates the effects of androgens. wikipedia.orgnih.gov By creating derivatives with unique structural features, researchers can probe the specific interactions within the AR ligand-binding domain, leading to the design of more effective and tissue-selective therapeutics. nih.govwikipedia.org

Table 2: Heteroatom/Functional Group Introduction for Research Probes

| Strategy | Heteroatom/Group | Position of Introduction | Purpose/Potential Application | Reference |

|---|---|---|---|---|

| Cyanation | Nitrogen (in Cyano group) | B-ring (e.g., C-7) | Hydrogen bond acceptor, modulate binding | nih.gov |

| Heterocycle Annelation | Nitrogen (in Pyridine ring) | Fused to B-ring | Scaffold for further functionalization, new interaction points | nih.gov |

| Oximation | Nitrogen, Oxygen (in Oxime group) | C-3 (from ketone) | Create derivatives with diverse pharmacological activities | mdpi.com |

| Ferrocenylation | Iron (in Ferrocenyl group) | Various | Develop targeted therapies, probes | nih.gov |

Molecular Interactions and Receptor Biology

Androgen Receptor (AR) Binding and Activation Mechanisms

The interaction of androgens with the androgen receptor (AR) is a critical determinant of their biological activity. This process involves the binding of the ligand to the receptor, which then undergoes conformational changes, leading to the modulation of gene expression.

Table 1: Androgen Receptor Binding Affinity Data (Illustrative)

| Compound | Relative Binding Affinity (RBA) |

| 17β-Methyl-6,7-dehydrotestosterone | Data not available |

| Dihydrotestosterone (B1667394) (DHT) | High |

| Methyltestosterone (B1676486) | Moderate |

| Methyltrienolone (B1676529) (R1881) | Very High |

This table is for illustrative purposes to show the type of data that is not available for 17β-Methyl-6,7-dehydrotestosterone.

The binding of an agonist to the androgen receptor induces specific conformational changes that are essential for its function. These changes facilitate the interaction with coactivator proteins and subsequent transcriptional activation. Detailed studies on the conformational dynamics of the AR have been conducted for androgens like DHT, revealing the intricate molecular rearrangements upon ligand binding. nih.gov However, there is no specific research detailing the conformational changes induced by 17β-Methyl-6,7-dehydrotestosterone.

Androgenic compounds can act as agonists, fully activating the androgen receptor, or as partial agonists or antagonists. This differential activity is rooted in the specific molecular interactions between the ligand and the receptor. While the structurally related compound methyltestosterone is known to be an agonist of the androgen receptor, the precise nature of the agonistic or potentially antagonistic properties of 17β-Methyl-6,7-dehydrotestosterone at a molecular level has not been documented. wikipedia.org

Enzymatic Interactions and Biocatalysis

The metabolic fate and activity of androgens are significantly influenced by their interactions with various enzymes, which can either potentiate or reduce their androgenic effects.

The enzyme 5α-reductase converts testosterone (B1683101) into the more potent androgen, dihydrotestosterone (DHT). hres.ca Some synthetic androgens can also serve as substrates for this enzyme. wikipedia.org For example, methyltestosterone is metabolized by 5α-reductase to mestanolone (B1676315). wikipedia.orgwikipedia.org However, there is no information available regarding the interaction of 17β-Methyl-6,7-dehydrotestosterone with 5α-reductase enzymes, and it is unknown whether it acts as a substrate or an inhibitor. nih.gov

The 17β-hydroxysteroid dehydrogenase (17β-HSD) family of enzymes plays a crucial role in steroid metabolism by catalyzing the interconversion of 17-keto and 17β-hydroxy steroids. nih.govwikipedia.org Different isoforms of 17β-HSD exhibit varying substrate specificities and catalytic efficiencies. nih.govnih.gov For example, HSD17B7 is known to be involved in the metabolism of estrogens and androgens. sigmaaldrich.com The metabolism of the structurally related 17α-methyl-5β-dihydrotestosterone has been studied in rabbits, identifying several hydroxylated metabolites. nih.gov However, the substrate specificity and catalytic efficiency of 17β-Methyl-6,7-dehydrotestosterone with any of the 17β-HSD isoforms, including HSD17B7, have not been reported. The metabolism of testosterone can also involve the formation of a 6,7-dehydro metabolite, a reaction catalyzed by cytochrome P-450 isozymes. nih.gov This suggests a potential metabolic pathway for 17β-Methyl-6,7-dehydrotestosterone, but specific studies are lacking.

Aromatase Enzyme Activity and Modulation

The interaction of 17β-Methyl-6,7-dehydrotestosterone with the aromatase enzyme is a critical aspect of its molecular profile, particularly when considering its potential for estrogenic effects. Aromatase is a key enzyme in steroidogenesis, responsible for the conversion of androgens into estrogens. nih.gov The structural characteristics of 17β-Methyl-6,7-dehydrotestosterone, specifically the 17α-methyl group and the introduction of a double bond between carbons 6 and 7, are significant in predicting its interaction with this enzyme.

Research on structurally related compounds provides insight into the likely behavior of 17β-Methyl-6,7-dehydrotestosterone. For instance, 17α-methyltestosterone, which shares the same C17 methylation, has been identified as a competitive inhibitor of aromatase activity. nih.gov Studies using Jar choriocarcinoma cells and macrophage-like THP-1 cells demonstrated that 17α-methyltestosterone inhibits aromatase in a dose-dependent manner, without affecting aromatase RNA or protein expression. nih.gov This suggests that the inhibition occurs at the level of enzyme-substrate binding. nih.gov The presence of a 17α-methyl group may sterically hinder the aromatization reaction. nih.govnih.gov

Furthermore, the Δ6 unsaturation (the double bond at C6-C7) is another structural feature known to influence aromatase interaction. The compound androsta-1,4,6-triene-3,17-dione (B190583) (ATD), which also possesses a double bond at the 6-7 position, functions as an irreversible steroidal aromatase inhibitor. researchgate.net This suggests that the 6,7-dehydro modification in 17β-Methyl-6,7-dehydrotestosterone could confer aromatase-inhibiting properties. In contrast to testosterone, which is readily converted to estradiol (B170435) by aromatase nih.govhres.ca, synthetic androgens with specific structural modifications often exhibit reduced or inhibited aromatization. nih.gov Given that both the 17α-methyl group and the 6,7-dehydro modification in related steroids are associated with the inhibition of aromatase, it is plausible that 17β-Methyl-6,7-dehydrotestosterone is not a substrate for aromatase and may act as an inhibitor of the enzyme.

Table 1: Influence of Structural Modifications on Aromatase Activity

| Compound | Key Structural Feature(s) | Observed Effect on Aromatase | Citation(s) |

|---|---|---|---|

| Testosterone | Unmodified Androstane (B1237026) Nucleus | Substrate; converted to estradiol | hres.ca, nih.gov |

| 17α-Methyltestosterone | 17α-methyl group | Competitive inhibitor | nih.gov |

| Androsta-1,4,6-triene-3,17-dione (ATD) | Δ1, Δ4, and Δ6 unsaturation | Irreversible inhibitor | researchgate.net |

| 17β-Methyl-6,7-dehydrotestosterone | 17α-methyl group, Δ6 unsaturation | Likely inhibitor (inferred) | N/A |

Impact on Other Steroidogenic Enzyme Pathways

Beyond aromatase, the metabolism and activity of 17β-Methyl-6,7-dehydrotestosterone are influenced by other key enzymes in steroidogenic pathways. The primary enzymes of interest are 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD), which are crucial for the conversion and inactivation of androgens in various tissues.

5α-reductase is responsible for converting testosterone into the more potent androgen, 5α-dihydrotestosterone (DHT). hres.cawikipedia.org This conversion potentiates androgenic activity in tissues like the skin, prostate, and hair follicles. wikipedia.org Methyltestosterone, the parent compound of 17β-Methyl-6,7-dehydrotestosterone, is known to be a substrate for 5α-reductase, being transformed into mestanolone (17α-methyl-DHT). wikipedia.org However, the introduction of the 6,7-double bond in 17β-Methyl-6,7-dehydrotestosterone likely alters its interaction with 5α-reductase. The structural change may reduce its affinity for the enzyme, a phenomenon observed with other modified androgens. For example, the introduction of a double bond at position 1 in metandienone was intended to reduce the activity of A-ring-reducing enzymes. nih.gov

The enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD) plays a significant role in androgen inactivation, particularly in skeletal muscle, by converting potent androgens like DHT into weaker metabolites. Some synthetic androgens are designed to be poor substrates for 3α-HSD. Drostanolone, a derivative of DHT, for example, shows a high ratio of anabolic to androgenic activity in part because it is a poor substrate for 3α-HSD. wikipedia.org The specific impact of the 6,7-dehydro modification on the interaction of 17β-Methyl-6,7-dehydrotestosterone with 3α-HSD has not been explicitly studied. However, modifications to the steroid's A-ring and surrounding structures can influence its susceptibility to this enzyme, thereby affecting its anabolic and androgenic potency in different tissues.

Metabolism and Biotransformation Pathways

Phase I Metabolic Transformations

Phase I metabolism of 17beta-Methyl-6,7-dehydrotestosterone involves a variety of chemical modifications, primarily aimed at increasing the hydrophilicity of the molecule. These reactions include reductions, hydroxylations, and rearrangements of the steroid's core structure.

Reduction of Dienone Systems (e.g., A-ring double bonds)

The A-ring of this compound, which contains a conjugated dienone system (a double bond at C-4 and a ketone at C-3, with an additional double bond at C-6), is a primary site for metabolic reduction. This process is a critical step in the deactivation and subsequent excretion of the steroid. Phase I reactions can modify the parent compound through reduction of the C4-C5 double bond. unimi.it This reduction is catalyzed by 5α-reductase and 5β-reductase enzymes, leading to the formation of two distinct isomers. unimi.it The subsequent reduction of the 3-keto group, primarily by 3α-hydroxysteroid dehydrogenase, also occurs. unimi.it For similar 17α-methyl steroids like metandienone and methyltestosterone (B1676486), A-ring reduction is a known metabolic pathway. nih.govdrugbank.com The presence of the additional double bond at C-6,7 in this compound influences the rate and stereoselectivity of these enzymatic reductions. nih.gov

Hydroxylation Patterns and Isomeric Products (e.g., C-6, C-11, C-12, C-16, C-18)

Hydroxylation, the addition of a hydroxyl (-OH) group, is another key Phase I transformation. This process is catalyzed by cytochrome P450 (CYP) enzymes and can occur at multiple positions on the steroid nucleus, resulting in a variety of isomeric products. For structurally related 17α-methyl steroids, hydroxylation has been observed at numerous sites, including C-2, C-6, C-11, C-12, C-16, and C-18. nih.gov In rabbits, metabolites of 17α-methyl-5β-dihydrotestosterone were found to be hydroxylated at the C-1, C-12, and C-16 positions. nih.gov The formation of a double bond between C-6 and C-7 in testosterone (B1683101) metabolism is catalyzed by the same cytochrome P-450 isozymes that are responsible for 6β-hydroxylation, suggesting a close relationship between these two metabolic pathways. nih.gov

Table 1: Common Hydroxylation Sites in Related 17α-Methyl Steroids

| Position | Observed in Metabolism of | Reference |

|---|---|---|

| C-6 | Methyltestosterone, Metandienone | nih.gov |

| C-11 | Methyltestosterone | nih.gov |

| C-12 | Methyltestosterone, 17α-methyl-5β-dihydrotestosterone | nih.govnih.gov |

| C-16 | Methyltestosterone, 17α-methyl-5β-dihydrotestosterone | nih.govnih.gov |

| C-18 | Metandienone | nih.gov |

Epimerization at the C-17 Position

A significant metabolic reaction for 17α-methyl steroids is the epimerization at the C-17 position. This process involves the inversion of the stereochemistry of the substituents at C-17, converting the 17β-hydroxy, 17α-methyl configuration to a 17α-hydroxy, 17β-methyl configuration. nih.gov This transformation is not a direct enzymatic reaction but occurs through a multi-step process. The initial step is the sulfation of the tertiary 17β-hydroxy group, followed by the subsequent hydrolysis of this sulfate (B86663) conjugate, which leads to the formation of the 17-epimer. nih.govnih.gov The extent of this epimerization can vary significantly depending on the specific A-ring structure of the steroid. nih.gov This reaction is considered a common pathway for 17α-methyl steroids. nih.gov

Oxidative Metabolism and D-Ring Rearrangements

The D-ring of this compound is also susceptible to oxidative metabolism, which can lead to complex rearrangements. For other 17α-methyl steroids like methyltestosterone and metandienone, a Wagner-Meerwein rearrangement has been identified. nih.gov This rearrangement can be initiated after the sulfation of the 17-hydroxy group, leading to the formation of metabolites with a 17,17-dimethyl-18-nor-androstane-13-ene structure. nih.govnih.gov These rearranged metabolites have been identified as long-term markers of administration for similar compounds. nih.govdrugbank.com This suggests that the D-ring is not inert and can undergo significant structural changes during metabolism.

Phase II Conjugation Reactions

Following Phase I transformations, the steroid metabolites undergo Phase II conjugation reactions. These reactions attach highly polar endogenous molecules, such as glucuronic acid, to the steroid, which drastically increases water solubility and facilitates excretion via urine and bile. nih.govnih.gov

Glucuronidation Pathways and Metabolite Identification

Glucuronidation is a primary Phase II pathway for the clearance of steroids and their metabolites. cas.cz This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govnih.gov The hydroxyl groups introduced during Phase I metabolism, as well as the original 17β-hydroxy group (or its 17α-epimer), serve as attachment points for glucuronic acid. The resulting glucuronide conjugates are biologically inactive and are readily eliminated from the body. nih.gov For testosterone and its metabolites, glucuronides are the major form excreted in the urine. nih.govhres.ca The identification of these glucuronidated metabolites is a key aspect of analyzing steroid metabolism.

Table 2: Key Metabolic Pathways of 17α-Methyl Steroids

| Metabolic Process | Description | Key Enzymes/Mechanisms | Resulting Products |

|---|---|---|---|

| A-Ring Reduction | Saturation of double bonds in the A-ring. | 5α-reductase, 5β-reductase | Tetrahydro-metabolites |

| Hydroxylation | Addition of -OH groups at various positions. | Cytochrome P450 (CYP) enzymes | Hydroxylated isomers |

| C-17 Epimerization | Inversion of stereochemistry at C-17. | Sulfation followed by hydrolysis | 17-epi-metabolites |

| D-Ring Rearrangement | Alteration of the D-ring structure. | Wagner-Meerwein rearrangement | 18-nor-17,17-dimethyl metabolites |

| Glucuronidation | Conjugation with glucuronic acid. | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates for excretion |

Sulfation Pathways and Conjugate Formation

Phase II metabolism involves the conjugation of the steroid or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. For 17α-methyl steroids, both glucuronidation and sulfation have been reported as significant conjugation pathways. nih.gov

Sulfation of the tertiary 17β-hydroxyl group is a key reaction for 17α-methylated anabolic steroids. nih.govnih.gov A straightforward and efficient method for the synthesis of 17β-sulfates of various anabolic 17α-methyl steroids, including methandienone, 17α-methyltestosterone, mestanolone (B1676315), oxandrolone (B1677835), and stanozolol, has been developed using a sulfur trioxide pyridine (B92270) complex. nih.govnih.gov This suggests that this compound would likely undergo a similar sulfation process in the body.

The resulting tertiary sulfates are not always stable. In humans, the formation of a 17β-sulfate conjugate can lead to the subsequent epimerization of the C17-hydroxyl group. nih.gov This process involves the hydrolysis of the sulfate group, which can result in the formation of the 17α-hydroxy-17β-methyl epimer. nih.govnih.gov The extent of this epimerization can vary significantly depending on the specific A-ring structure of the steroid. nih.gov

Furthermore, these sulfate conjugates can undergo elimination of sulfuric acid, which, combined with a Wagner-Meerwein rearrangement, can lead to the formation of metabolites with an altered D-ring, such as 17,17-dimethyl-18-norandrosta-1,4,13-trien-3-one from metandienone. nih.gov Given its structure, this compound sulfate could potentially follow a similar rearrangement pathway.

Table 1: Potential Sulfation and Subsequent Reactions of this compound

| Reaction | Precursor | Resulting Product | Significance |

| Sulfation | This compound | This compound-17β-sulfate | Increased water solubility for excretion. |

| Epimerization | This compound-17β-sulfate | 17alpha-hydroxy-17beta-methyl-6,7-dehydro-androst-4-en-3-one | Formation of a stereoisomer with potentially different biological activity. |

| Rearrangement | This compound-17β-sulfate | 17,17-dimethyl-18-nor-androst-4,6,13-trien-3-one (hypothetical) | Formation of a structurally distinct metabolite. |

Investigation of Other Conjugative Metabolites

Besides sulfation, glucuronidation is another major conjugative pathway for anabolic steroids and their metabolites. The hydroxyl groups introduced during Phase I metabolism, as well as the 3-keto group after reduction, are potential sites for glucuronide conjugation. For many 17α-methyl steroids, both glucuronide and sulfate conjugates are found in urine. rsc.org It is therefore highly probable that metabolites of this compound, such as hydroxylated or reduced forms, would also be excreted as glucuronides.

Identification and Characterization of Novel Metabolic Signatures

Research into the metabolism of methyltestosterone and metandienone has led to the discovery of novel metabolites that could represent unique metabolic signatures. These include long-term metabolites with a rearranged D-ring and a fully reduced A-ring. nih.gov Specifically, diastereomeric 17α-hydroxymethyl-17β-methyl-18-nor-5β-androst-13-en-3α-ol and its 5α-analog have been identified after administration of methyltestosterone. nih.gov

Given the structural similarity, it is plausible that this compound could also lead to the formation of such long-term metabolites with a rearranged D-ring. The presence of the 6,7-double bond might influence the specific isomers formed.

Another significant metabolic reaction for steroids with a 4-en-3-one structure is the formation of a 6,7-dehydro metabolite. The formation of 17β-hydroxy-4,6-androstadien-3-one from testosterone has been shown to be catalyzed by cytochrome P-450 isozymes in rat liver microsomes. nih.gov Since this compound already possesses this 6,7-double bond, its metabolic signature would be characterized by the persistence of this feature in many of its metabolites.

Phase I reactions for 17α-methyl steroids typically include:

Hydroxylation: Introduction of hydroxyl groups at various positions, such as C6, C11, C12, C15, and C16. nih.govrsc.org

Reduction: Reduction of the A-ring double bonds and the 3-keto group. nih.govanasci.org

Epimerization: Inversion of the stereochemistry at C17, as discussed under sulfation. nih.govnih.gov

The combination of these reactions with the stable 6,7-dehydro-17β-methyl structure would likely produce a unique profile of metabolites for this compound.

Table 2: Potential Phase I Metabolites of this compound

| Metabolic Reaction | Potential Metabolite |

| 6β-Hydroxylation | 6β-hydroxy-17beta-Methyl-6,7-dehydrotestosterone |

| 16-Hydroxylation | 16-hydroxy-17beta-Methyl-6,7-dehydrotestosterone |

| A-ring reduction | 17beta-Methyl-5α/β-androst-6-ene-3α/β,17β-diol |

| Epimerization | 17α-hydroxy-17β-methyl-6,7-dehydro-androst-4-en-3-one |

Comparative Metabolic Studies in Model Biological Systems

Direct comparative metabolic studies involving this compound are not readily found in the literature. However, studies on related compounds in different biological systems provide valuable insights.

The metabolism of 17α-methyltestosterone has been investigated in horses, revealing that the main Phase I metabolic processes include reduction of the A-ring, hydroxylation at positions 15 and 16, and epimerization at C17. rsc.org Hydroxylation at the C6 and C11 positions was also postulated. rsc.org Phase II metabolism involved the formation of both glucuronide and sulfate conjugates. rsc.org

In humans, the epimerization of 17α-methyl anabolic steroids is a common metabolic pathway, with the extent of this reaction being dependent on the A-ring structure. nih.gov

Studies on the metabolism of 7-dehydrocholesterol (B119134) in adrenal glands of various species (rats, pigs, rabbits, and dogs) have identified the production of other 5,7-diene steroids, indicating that the 5,7-diene structure can be a substrate for further metabolic transformations by steroidogenic enzymes. nih.gov This suggests that the 6,7-dehydro feature of this compound would likely be retained through several metabolic steps.

The metabolism of testosterone in rat liver microsomes has been shown to produce a 6-dehydrotestosterone (B1222961) metabolite, highlighting the enzymatic capability of liver enzymes to introduce this double bond. nih.gov This enzymatic machinery would be expected to interact with exogenously administered 6,7-dehydro steroids.

Structure Activity Relationship Sar Studies

Stereochemical Contributions of the 17-Methyl Group to Receptor Affinity and Functional Activity

The addition of a methyl group at the 17α-position is a common modification in synthetic anabolic-androgenic steroids (AAS). hres.cahres.ca This alkylation primarily serves to protect the adjacent 17β-hydroxyl group from oxidation, thereby slowing hepatic metabolism and significantly increasing the compound's oral bioavailability and biological half-life. hres.ca

From a stereochemical standpoint, the 17α-methyl group introduces steric bulk on the alpha-face of the D-ring. This modification influences how the steroid fits within the ligand-binding pocket (LBP) of the androgen receptor (AR). While essential for oral activity, this added group can also affect binding affinity. Research on 17α-methyltestosterone shows that it retains significant binding affinity for the androgen receptor. One study measured its relative binding affinity (RBA) as 44% of that of dihydrotestosterone (B1667394) (DHT), the most potent endogenous androgen. nih.gov This indicates that the receptor can accommodate the 17α-methyl group, although the fit may be slightly less optimal than for the natural, non-methylated ligand. The difference in binding affinities may serve to enhance the biological action of methyltestosterone (B1676486). nih.gov

The presence of the 17β-hydroxyl group remains a critical determinant for androgenic activity, as it forms a crucial hydrogen bond with residues Asn705 and Thr877 within the AR's ligand-binding pocket, anchoring the D-ring end of the steroid. nih.gov The 17α-methyl group, therefore, represents a trade-off: it enhances pharmacokinetic properties like oral activity at the cost of a modest reduction in direct binding affinity compared to DHT. hres.canih.gov

| Compound | Relative Binding Affinity (%) | Key Structural Features |

|---|---|---|

| Dihydrotestosterone (DHT) | 100 | 5α-reduced A-ring, 17β-hydroxyl |

| 17α-Methyltestosterone | 44 | Δ4-unsaturation, 17β-hydroxyl, 17α-methyl |

| Testosterone (B1683101) | ~50-60 | Δ4-unsaturation, 17β-hydroxyl |

Influence of the 6,7-Dehydro Unsaturation on Molecular Conformation and Biological Interactions

Direct research on the specific influence of a 6,7-dehydro (C6-C7 double bond) modification on androgen receptor binding is limited in publicly available literature. However, its effects can be inferred from general principles of steroid chemistry and analysis of related structures.

Interestingly, 17beta-Methyl-6,7-dehydrotestosterone is a known intermediate in the synthesis of Bolasterone (B1667360) (7α,17α-dimethyltestosterone). wikipedia.org Bolasterone is a potent anabolic agent, and its 7α-methyl group is known to increase anabolic potency and prevent metabolic reduction at the 5α-position. wikipedia.orgncats.io The 6,7-dehydro feature may serve as a synthetic precursor to the 7α-methyl group or could confer similar conformational constraints on the B-ring that are favorable for anabolic activity. Studies on 5,7-diene steroids show that unsaturation in this region creates a distinct conformation, suggesting that a 6,7-double bond would similarly impact the molecule's topography. nih.gov This altered shape could affect how the steroid interacts with receptor residues and potentially modulate the balance between anabolic and androgenic effects.

Relationship Between Steroidal Ring System Conformation and Receptor Binding

The interaction between a steroid and the androgen receptor is a highly specific, three-dimensional event. The rigid, tetracyclic androstane (B1237026) skeleton is the fundamental scaffold required for binding. nih.gov Upon entering the cell, an androgen binds to the AR's ligand-binding domain, which is located in the cytoplasm associated with heat shock proteins. acs.orgnih.gov This binding event triggers a critical conformational change in the receptor protein. nih.gov

Crystal structures of the AR LBD complexed with various androgens reveal a deeply buried binding pocket that envelops the steroid. nih.gov Key interactions that stabilize the complex include:

Hydrogen Bonds: The 3-keto group on the A-ring forms a hydrogen bond with the side chain of Arginine 752 (Arg752), while the 17β-hydroxyl group on the D-ring interacts with Asparagine 705 (Asn705) and Threonine 877 (Thr877). These two anchor points are essential for high-affinity binding. nih.gov

The conformation of the steroid's rings is paramount. For instance, the difference between testosterone (with a C4-C5 double bond) and the more potent DHT (with a saturated A-ring) lies in the planarity of the A-ring. nih.gov The flatter A-ring of testosterone alters the geometry of the 3-keto group relative to the rest of the steroid, impacting its interaction with Arg752. nih.govnih.gov Similarly, the introduction of the 6,7-dehydro feature in this compound would alter the B-ring's shape, influencing how the entire molecule sits (B43327) within the binding pocket and its subsequent ability to induce the precise conformational changes in the receptor required for activation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Steroid Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov For steroid analogues, QSAR models are developed to predict properties like receptor binding affinity or functional activity based on calculated molecular descriptors. acs.orgmdpi.com

A typical QSAR study for androgen receptor ligands involves several steps:

Dataset Assembly: A series of steroid analogues with experimentally measured binding affinities for the AR is compiled. nih.gov

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can include physicochemical properties, electronic properties, and topological or 3D descriptors. nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that links a subset of the most relevant descriptors to the observed biological activity. acs.orgnih.gov

Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets. nih.gov

For analogues of this compound, a QSAR model could predict how further modifications would impact AR binding. For example, in Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, the steric and electrostatic fields around the molecules are mapped and correlated with activity. nih.gov This can generate a 3D map showing regions where adding or removing steric bulk or changing electrostatic charge would likely increase or decrease binding affinity.

| Descriptor Class | Example Descriptor | Relevance to Steroid-Receptor Interaction |

|---|---|---|

| 3D / Steric | Molecular Volume / CoMFA Steric Fields | Describes the size and shape of the molecule, critical for fit within the binding pocket. |

| Electronic | Partial Atomic Charges / CoMFA Electrostatic Fields | Models the potential for electrostatic or hydrogen bond interactions (e.g., at the 3-keto and 17-hydroxyl positions). |

| Lipophilicity | LogP (Octanol-Water Partition Coefficient) | Relates to the ability to cross cell membranes and the strength of hydrophobic interactions within the binding pocket. |

| Topological | Molecular Connectivity Indices | Encodes information about the branching and arrangement of atoms in the molecule. |

Computational Approaches to SAR Analysis (e.g., molecular docking, molecular dynamics simulations)

Modern SAR analysis heavily relies on computational methods like molecular docking and molecular dynamics (MD) simulations to visualize and understand steroid-receptor interactions at an atomic level. nih.govnih.gov

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand (the steroid) when bound to a receptor (the AR). nih.gov An algorithm samples numerous possible binding poses within the receptor's active site and scores them based on factors like electrostatic and van der Waals interactions. nih.gov For this compound, docking into the AR crystal structure could:

Predict its most stable binding conformation.

Identify the specific amino acid residues it interacts with.

Provide a theoretical binding energy score, allowing for a comparative ranking against other known androgens. nih.gov

Molecular Dynamics (MD) Simulations offer a more dynamic view. After a steroid is "docked," an MD simulation can model the movement of every atom in the steroid-receptor complex over time (from nanoseconds to microseconds). nih.govacs.org This powerful technique can reveal:

The stability of the predicted docking pose. nih.gov

The precise conformational changes the steroid induces in the receptor protein, particularly in key functional regions like Helix 12, which is critical for coactivator recruitment and subsequent gene transcription. acs.org

The mechanism by which subtle structural changes, like the 6,7-dehydro unsaturation, can lead to significant differences in functional outcomes (e.g., agonist vs. antagonist activity). researchgate.net

Together, these computational tools allow researchers to build and test hypotheses about the SAR of novel compounds like this compound, guiding the design of new molecules with desired biological profiles. acs.org

Analytical and Spectroscopic Research Methodologies

Advanced Chromatographic Techniques for Separation and Detection

Chromatography coupled with mass spectrometry is the cornerstone for the analysis of "17beta-Methyl-6,7-dehydrotestosterone." These methods provide the necessary selectivity and sensitivity to identify and quantify the compound in various samples.

Gas chromatography-mass spectrometry (GC-MS) is a well-established and powerful technique for the analysis of volatile and thermally stable compounds like steroids. For the analysis of "this compound" and its metabolites, GC-MS, particularly when coupled with tandem mass spectrometry (GC-MS/MS), offers high selectivity and sensitivity. researchgate.netnih.gov

Research on the urinary metabolism of Δ6-methyltestosterone, a structurally similar compound, demonstrates the utility of GC-MS/MS for monitoring the parent compound and its key metabolites, such as 17α-hydroxy-17β-methylandrosta-4,6-dien-3-one (Δ6-epimethyltestosterone). nih.gov Prior to GC-MS analysis, steroids are typically extracted from the matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). A crucial step is derivatization, commonly silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which increases the volatility and thermal stability of the analytes and improves their chromatographic behavior. nih.govgcms.cznih.gov

In GC-MS analysis, the electron ionization (EI) mass spectra of the trimethylsilyl (B98337) (TMS)-derivatized "this compound" would exhibit characteristic fragmentation patterns. These patterns are essential for structural confirmation. For instance, studies on similar 17-methylated steroids show specific neutral losses and fragment ions that help identify the core structure and modifications. dshs-koeln.de The use of selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes enhances the specificity and sensitivity of the analysis, allowing for the detection of trace amounts of the target compound. dshs-koeln.dersc.org

| Parameter | Description | Reference |

|---|---|---|

| Instrumentation | Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer | nih.govnih.gov |

| Sample Preparation | Solid-phase extraction (SPE) followed by enzymatic hydrolysis (if analyzing conjugates) | nih.govdshs-koeln.de |

| Derivatization | Silylation with MSTFA/NH4I/ethanethiol to form TMS-derivatives | gcms.cznih.gov |

| Ionization Mode | Electron Ionization (EI) | dshs-koeln.de |

| Detection Mode | Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity | dshs-koeln.demdpi.com |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a vital alternative and complementary technique to GC-MS for steroid analysis. researchgate.netjfda-online.com It is particularly advantageous as it often does not require derivatization, although this can be a drawback for certain steroids with poor ionization efficiency. researchgate.net For compounds like "this compound," which possess a conjugated ketone system, electrospray ionization (ESI) in positive mode is generally effective.

Studies have focused on reinvestigating methyltestosterone (B1676486) metabolism using LC-ESI-MS/MS, leading to the identification of previously unreported metabolites, including a dehydrogenated form known as 6-ene-epimethyltestosterone. researchgate.netnih.gov This highlights the capability of LC-MS/MS to detect such compounds directly. The development of a selected reaction monitoring (SRM) method, monitoring specific precursor-to-product ion transitions, is crucial for confirming the presence of the analyte in complex samples. researchgate.netnih.gov For instance, research on methyltestosterone metabolites has successfully applied UPLC-MS/MS to significantly extend the detection window by targeting not only phase I but also intact phase II (sulfate and glucuronide) metabolites. nih.gov This approach eliminates the need for hydrolysis, simplifying sample preparation.

| Parameter | Description | Reference |

|---|---|---|

| Instrumentation | Ultra-Performance Liquid Chromatography (UPLC) with a Tandem Mass Spectrometer | researchgate.net |

| Column | Reversed-phase C18 column (e.g., Ascentis Express C18) | sigmaaldrich.com |

| Mobile Phase | Gradient elution with water and acetonitrile, often with additives like formic acid or ammonium (B1175870) formate | sigmaaldrich.com |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode for the parent compound; negative mode for sulfate (B86663) conjugates | researchgate.netnih.gov |

| Detection | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) | researchgate.net |

Ultra-Performance Convergence Chromatography (UPC²) is a novel separation technique that utilizes compressed carbon dioxide as the primary mobile phase, bridging the gap between normal-phase LC and GC. When coupled with tandem mass spectrometry (UPC²-MS/MS), it offers a powerful tool for the analysis of complex mixtures of steroids. nih.gov

While a specific application for "this compound" has not been widely reported, a validated UPC²-MS/MS method has been developed for the simultaneous determination of a large panel of C19 and C21 steroids. nih.gov This method demonstrates excellent sensitivity and selectivity, with the ability to resolve stereoisomers and regioisomers, which is a common challenge in steroid analysis. Given its success in profiling a wide range of steroids in a single run, UPC²-MS/MS represents a promising high-throughput technique that could be readily adapted for the analysis of "this compound" in complex biological samples. nih.gov The reduced analysis time and comprehensive profiling capabilities make it highly suitable for academic research settings where large numbers of samples may need to be processed efficiently. nih.gov

High-Resolution Spectroscopic Characterization for Structural Elucidation (e.g., NMR, HRMS)

While chromatographic methods are excellent for detection and quantification, definitive structural elucidation requires high-resolution spectroscopic techniques. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the unambiguous identification of new or unknown steroid metabolites.

HRMS, often coupled with GC (GC-HRMS) or LC (LC-HRMS), provides highly accurate mass measurements, enabling the determination of the elemental composition of an analyte and its fragments. This is crucial for distinguishing between isobaric compounds and confirming the identity of a metabolite.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In a study characterizing the products of dehydrogenation of methyltestosterone, 1H NMR was used to identify the site of modification. nih.gov Complete assignments of 1H and 13C NMR spectra, achieved through techniques like COSY and NOESY, allow for the unambiguous determination of the stereochemistry and connectivity of atoms within the steroid nucleus. researchgate.net Such detailed structural information is vital for confirming the identity of synthesized reference standards and for characterizing novel metabolites discovered in research studies. nih.govresearchgate.net

Development of Derivatization Strategies for Enhanced Analytical Sensitivity

Enhancing the sensitivity of detection is a constant goal in analytical research, particularly for trace-level analysis in biological fluids. Derivatization is a key strategy to improve the ionization efficiency and chromatographic properties of steroids for both GC-MS and LC-MS analysis.

For GC-MS, trimethylsilylation is the most common derivatization technique. Reagents like MSTFA effectively convert polar hydroxyl groups into less polar and more volatile trimethylsilyl ethers, leading to sharper peaks and improved sensitivity. nih.gov

For LC-MS/MS, where some steroids exhibit poor ESI ionization, derivatization can significantly boost the signal. The keto group on the A-ring of "this compound" is a prime target for derivatization. Strategies include:

Oxime formation: Reacting the keto-steroid with hydroxylamine (B1172632) creates an oxime derivative, which shows improved ionization in ESI-MS/MS. jfda-online.com

Hydrazone formation: Using reagents like 2-hydrazino-1-methylpyridine (HMP) to form a hydrazone derivative introduces a readily ionizable pyridine (B92270) moiety, greatly enhancing detection sensitivity in positive ESI mode. mdpi.com

Picolinic acid derivatization: This strategy targets hydroxyl groups and has been used to improve the detection of androgens like dihydrotestosterone (B1667394) and its metabolites. nih.gov

These derivatization strategies allow for lower limits of detection and quantification, which is essential when analyzing low-concentration samples in academic research. jfda-online.commdpi.comnih.gov

Method Validation and Standardization in Academic Research Settings

For analytical data to be considered reliable and reproducible, the methods used must be rigorously validated. In academic research, method validation ensures the integrity of the findings. Key validation parameters for chromatographic methods used to analyze "this compound" include:

Linearity and Range: Establishing the concentration range over which the method provides a linear response. nih.govrsc.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.govnih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the repeatability of the results (intra- and inter-day). nih.govnih.gov

Selectivity and Specificity: Ensuring the method can distinguish the analyte from other components in the sample matrix without interference. nih.gov

Recovery: Assessing the efficiency of the extraction process. researchgate.net

Matrix Effects: Evaluating the influence of other components in the sample on the ionization of the analyte. researchgate.net

Standardization in academic research often involves the use of certified reference materials and internal standards (often stable isotope-labeled versions of the analyte) to ensure accurate quantification and to correct for variations in sample preparation and instrument response. rsc.orgfda.gov.tw Adherence to established validation guidelines ensures that the data generated are robust, comparable across different studies, and suitable for publication in peer-reviewed journals. nih.govfda.gov.tw

Q & A

Q. How can researchers optimize in vivo pharmacokinetic studies to account for interspecies differences in this compound distribution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.